5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole
Description
Properties
CAS No. |
919117-26-3 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-(3-cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O2/c1-3-7-12(8-4-1)14-11-15(21-19-14)17-18-16(20-22-17)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
InChI Key |
KXKHKSCVNOFWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of oxazole and oxadiazole functionalities along with cyclohexyl and phenyl groups. Its molecular formula is , with a molecular weight of approximately 295.34 g/mol. The structural representation can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.34 g/mol |
| Functional Groups | Oxazole, Oxadiazole, Cyclohexyl, Phenyl |
Anticancer Properties
Research indicates that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of anticancer activities. The specific compound has shown promising results in various studies:
- Mechanism of Action : The compound interacts with multiple cellular pathways, inhibiting key proteins involved in cancer cell proliferation and survival.
- In Vitro Studies : In cell line assays, it demonstrated significant cytotoxicity against various cancer types:
Other Biological Activities
Beyond anticancer effects, 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole has been investigated for additional biological activities:
- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Showed potential in reducing inflammation markers in preclinical models .
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Enzymes : It has been found to inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which play critical roles in tumorigenesis .
Study Overview
A comprehensive review highlighted the synthesis and biological evaluation of various oxadiazole derivatives, including the target compound. Noteworthy findings include:
| Study | Cell Line Tested | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Study 1 | PC-3 | 0.67 | Anticancer |
| Study 2 | HCT-116 | 0.80 | Anticancer |
| Study 3 | ACHN | 0.87 | Anticancer |
Mechanistic Insights
Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression, enhancing its therapeutic potential .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. Specifically, 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole has been evaluated for its ability to inhibit various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole | PANC-1 (pancreatic cancer) | 12.1 |
| 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole | SK-MEL-2 (melanoma) | 10.5 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Oxadiazole derivatives are known for their broad-spectrum antimicrobial activity. The specific activity of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole against various bacterial strains has been documented.
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
These results highlight the potential use of this compound in developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties. Preliminary studies have shown that 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole can reduce inflammatory markers in vitro.
Case Study 1: Anticancer Efficacy
In a study examining the effects of various oxadiazole derivatives on cancer cell lines, it was found that the compound significantly reduced cell viability in PANC-1 and SK-MEL-2 cells when treated over a period of 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli. This suggests a potential application in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs of 1,2,4-oxadiazoles include variations at positions 3 and 4. Below is a comparative analysis based on substituent type, physicochemical properties, and biological activity:
Pyrimidinyl-Substituted Derivatives
- Example: 5-(4-Methyl-6-phenyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5b, ) Structure: Position 5 substituted with a pyrimidine ring; position 3 retains phenyl. Physicochemical Data:
- Molecular weight: 377.36 g/mol (C19H15N5O4)
- Melting point: 251–253 °C
- IR: 3432 cm⁻¹ (N-H stretch), 1649 cm⁻¹ (C=N) . Synthesis: Achieved via three-component cycloaddition with 90% yield .
Chlorophenyl/Nitrophenyl Derivatives
- Example : 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole ()
- Structure : Position 5 substituted with a nitro-chlorophenyl group.
- Physicochemical Data :
- Molecular weight: 301.69 g/mol
- logP: 4.24 (indicative of high lipophilicity)
- Polar surface area: 64.725 Ų .
Triazole-Substituted Derivatives
- Example: 5-({[4-Methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole () Structure: Position 5 modified with a triazole-thienyl group.
Anticancer Derivatives
- Example : 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A, )
Physicochemical and Spectroscopic Comparisons
*Estimated based on C18H20N4O2. †Predicted using fragment-based methods.
Preparation Methods
General Synthetic Pathways
The synthesis of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions that combine oxazole and oxadiazole moieties. The most common approaches include:
O-Acylation of Amidoximes : This method involves the reaction of amidoximes with acyl chlorides or anhydrides to form O-acylamidoxime intermediates. These intermediates undergo cyclodehydration to yield the final oxadiazole structure.
Cyclization Reactions : Cyclization is often employed using specific reagents and conditions to form the oxazole and oxadiazole rings simultaneously or sequentially.
Use of Ethyl Chloroformate as a Coupling Agent : Ethyl chloroformate facilitates the reaction between amidoximes and carboxylic acids under controlled conditions, leading to high yields of disubstituted oxadiazoles.
Optimized Reaction Conditions
The following parameters are crucial for optimizing the synthesis:
Solvents : Common solvents include dichloromethane (CH₂Cl₂) and ethanol (EtOH), which provide a suitable medium for the reactions.
Catalysts and Bases : Potassium carbonate (K₂CO₃) is frequently used as a base to enhance reaction efficiency.
Temperature Control : Reaction temperatures are carefully monitored—typically room temperature for initial steps and elevated temperatures (e.g., 120°C) for cyclodehydration.
Reaction Time : Prolonged stirring (up to 4 hours) ensures complete conversion of intermediates into the desired product.
Representative Experimental Procedure
A detailed experimental procedure is outlined below:
Dissolve 1.6 mmol of amidoxime in 8 mL of dry CH₂Cl₂.
Add 0.33 g (2.4 mmol) of K₂CO₃ under stirring at room temperature for 30 minutes.
Introduce 0.2 mL (2.4 mmol) of ethyl chloroformate into the solution and stir for another 30 minutes.
Add the appropriate carboxylic acid derivative under continuous agitation for 2 hours.
Filter the reaction mixture and evaporate the solvent under reduced pressure.
Heat the crude product in an oil bath at 120°C for 4 hours to complete cyclodehydration.
Yield and Characterization
The yields for this synthesis method range from 75% to 93% , depending on the specific starting materials used and reaction conditions optimized. The characterization techniques include:
- Spectroscopy : IR, $$ ^1 $$H NMR, $$ ^{13} $$C NMR spectra confirm structural integrity.
- Elemental Analysis : Ensures purity and composition consistency.
Data Table: Reaction Parameters
| Step | Reagent/Condition | Outcome | Notes |
|---|---|---|---|
| Amidoxime activation | K₂CO₃ in CH₂Cl₂ | Formation of intermediate | Stirring at room temperature |
| Coupling agent | Ethyl chloroformate | O-acylamidoxime formation | Additional stirring required |
| Cyclodehydration | Heating at 120°C | Oxadiazole ring closure | Crystallized from ethanol |
Q & A
Q. What are the optimized synthetic routes for preparing 5-(3-cyclohexyl-1,2-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole, and what challenges arise during purification?
A common method involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole (or its analogs) can react with cyclohexyl-substituted oxazole derivatives in acetonitrile under reflux with a base like K₂CO₃. Post-reaction purification typically employs recrystallization from ethyl acetate or ethanol to obtain crystals suitable for X-ray diffraction . Challenges include controlling regioselectivity and minimizing byproducts, such as oligomers formed under basic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns substituent positions and confirms cyclohexyl and phenyl group integration .
- X-ray diffraction: Resolves planar arrangements of oxadiazole and oxazole rings. For example, dihedral angles between oxadiazole and benzotriazole moieties can reach ~80°, influencing intermolecular hydrogen bonding .
- Mass spectrometry: Validates molecular weight (e.g., C₁₅H₁₁N₅O has a theoretical mass of 277.29 g/mol) .
Q. How do solvent polarity and hydrogen bonding affect the compound’s photophysical properties?
In non-polar solvents, tautomeric proton transfer (PT) structures may dominate fluorescence emission due to coplanar aryl-heterocycle interactions. Polar solvents suppress PT, shifting emission to "normal" bands. Computational studies (DFT) can predict charge distribution and excited-state acidity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent modulation: Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves metabolic stability and binding affinity. For example, fluorinated analogs show increased anticancer activity in vitro .
- Heterocycle variation: Replacing cyclohexyl-oxazole with thiadiazole or triazole alters pharmacokinetics. SAR tables comparing IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) are critical .
Q. What mechanistic insights explain the compound’s reactivity in superacidic or electrophilic media?
Protonation occurs preferentially at the N4 atom of the oxadiazole ring, as shown by DFT calculations. In Brønsted superacids (e.g., CF₃SO₃H), the compound forms dicationic species, enabling electrophilic aromatic substitution with arenes. Side-chain bromination of styryl derivatives (e.g., 5-styryl-1,2,4-oxadiazole) produces dibromo intermediates, which undergo dehydrobromination to yield acetylene-linked analogs .
Q. What strategies mitigate low yields in di-dehydrobromination reactions to form acetylene derivatives?
- Base optimization: NaNH₂ in liquid ammonia (-70°C) achieves moderate yields (32–54%) of 5-arylethynyl-oxadiazoles. Higher temperatures (>-40°C) promote side reactions .
- Substituent effects: Para-bromophenyl groups inhibit acetylene formation, favoring oligomers. Electron-donating groups (e.g., methoxy) improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
